N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide

Description

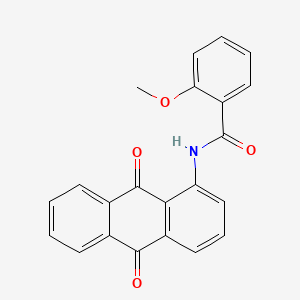

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is an anthraquinone-based benzamide derivative characterized by a 9,10-anthraquinone core linked to a 2-methoxy-substituted benzamide group. This compound is designed to function as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-27-18-12-5-4-9-15(18)22(26)23-17-11-6-10-16-19(17)21(25)14-8-3-2-7-13(14)20(16)24/h2-12H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKJQUWLZQTJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide typically involves the following steps:

Formation of Anthracene-9,10-dione: The starting material, anthracene, undergoes oxidation to form anthracene-9,10-dione.

Amidation Reaction: The anthracene-9,10-dione is then reacted with 2-methoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

Substitution: The methoxybenzamide group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of anthracene.

Reduction Products: Reduced forms of the compound with altered electronic properties.

Substitution Products: Derivatives with different functional groups attached to the benzamide moiety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoyl chloride with 1-aminoanthraquinone. The resulting compound can be characterized using various spectroscopic techniques such as -NMR, -NMR, IR spectroscopy, and GC-MS. These methods confirm the structure and purity of the synthesized compound .

Applications in Organic Synthesis

One of the most notable applications of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is its role as a precursor in C-H bond functionalization . This process is critical for constructing complex molecules in organic synthesis. The compound's ability to act as a directing group enables selective functionalization at specific sites on aromatic rings, which is valuable for synthesizing pharmaceuticals and agrochemicals .

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| C-H Bond Functionalization | Facilitates selective functionalization in organic synthesis |

| Precursor for Complex Molecules | Used to synthesize pharmaceuticals and agrochemicals |

Medicinal Chemistry

In medicinal chemistry, compounds similar to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide have shown potential as antitumor agents due to their structural similarities with known bioactive compounds. Research indicates that the anthraquinone moiety may enhance biological activity through mechanisms such as DNA intercalation or inhibition of topoisomerases .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of anthraquinones exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the methoxybenzamide group may further enhance these properties by improving solubility and bioavailability.

- Metal-Catalyzed Reactions : Research has shown that using N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide in palladium-catalyzed reactions resulted in higher yields of desired products compared to traditional methods without bidentate ligands .

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide exerts its effects involves its interaction with molecular targets. The anthracene core can bind to specific receptors or enzymes, leading to biological responses. The methoxybenzamide group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthetic yields:

Key Observations:

- Methyl (Analog): The weaker electron-donating methyl group still facilitates effective N,O-chelation, as evidenced by its 94% yield in synthesis and use in manganese- and iron-catalyzed reactions . Halogens (Fluoro, Chloro): Electron-withdrawing groups (e.g., 3-fluoro, 2-chloro) may reduce directing efficacy but are explored for biological applications like antiplatelet activity .

- Positional Isomerism (1-yl vs. 2-yl): The 1-yl position (target compound) places the benzamide group adjacent to the anthraquinone’s keto groups, optimizing steric and electronic alignment for metal coordination.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that highlight its efficacy.

Synthesis and Characterization

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoyl chloride with 1-aminoanthraquinone. This process can yield high purity products characterized by spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methoxybenzoyl chloride + 1-aminoanthraquinone | N2 atmosphere, CH2Cl2 | 94% |

| 2 | DCC + DMAP as coupling agents | Room temperature | 24% |

Biological Activity

The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide has been investigated in several studies focusing on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In vitro assays have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Antiplatelet Activity

Another notable aspect of this compound is its potential antiplatelet activity. Studies have shown that it can inhibit platelet aggregation, making it a candidate for therapeutic applications in cardiovascular diseases .

Table 2: Biological Assays Results

| Activity Type | Method Used | Result |

|---|---|---|

| Antioxidant | DPPH scavenging assay | IC50 = 25 µM |

| Antiplatelet | Aggregation assay | Inhibition = 60% at 50 µM |

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Case Study on Antioxidant Properties : A study published in Molecules reported that N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide showed a dose-dependent increase in antioxidant activity when tested against various free radicals. The compound's mechanism was attributed to its ability to donate hydrogen atoms to free radicals .

- Case Study on Cardiovascular Applications : Another investigation highlighted its antiplatelet effects in a rat model of thrombosis. The results indicated that administration of the compound significantly reduced thrombus formation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.